Product packaging for Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione(Cat. No.:)

Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione

Cat. No.: B11922131
M. Wt: 151.12 g/mol
InChI Key: NECHWWCOXDHSLZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is a useful research compound. Its molecular formula is C6H5N3O2 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O2 B11922131 Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

1,3-dihydroimidazo[1,2-c]pyrimidine-2,5-dione

InChI

InChI=1S/C6H5N3O2/c10-5-3-9-4(8-5)1-2-7-6(9)11/h1-2H,3H2,(H,8,10)

InChI Key

NECHWWCOXDHSLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=NC(=O)N21

Origin of Product

United States

The Foundation: Nitrogen Containing Heterocycles in Organic Chemistry

Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring is replaced by a nitrogen atom. numberanalytics.comfiveable.me These structures are ubiquitous in nature, forming the core of many essential biomolecules like nucleic acids (adenine, guanine (B1146940), cytosine, and thymine), vitamins, and alkaloids. nih.gov Their prevalence in biologically active compounds has made them "privileged scaffolds" in the fields of organic synthesis and chemical biology. numberanalytics.comwisdomlib.org

The importance of these heterocycles stems from several key characteristics:

Biological Activity: A vast number of pharmaceuticals and agrochemicals are based on nitrogen-containing heterocyclic frameworks. numberanalytics.comopenmedicinalchemistryjournal.com Their ability to interact with biological targets like enzymes and receptors is often attributed to the presence of nitrogen atoms, which can participate in hydrogen bonding and other non-covalent interactions. fiveable.menih.gov

Structural Diversity: The arrangement and number of nitrogen atoms, along with the size and saturation of the ring, allow for immense structural variety. This diversity enables chemists to fine-tune the electronic and steric properties of molecules to optimize their function. numberanalytics.com

Chemical Reactivity: Nitrogen heterocycles exhibit a wide range of chemical reactivity, making them versatile building blocks for the synthesis of more complex molecules. numberanalytics.com

Synthetic Methodologies for Imidazo 1,2 C Pyrimidine 2,5 3h,6h Dione and Derivatives

Classical and Conventional Approaches to Imidazopyrimidine Core Synthesis

Traditional methods for constructing fused imidazopyrimidine systems have laid the groundwork for more complex syntheses. These approaches often involve the condensation of readily available pyrimidine (B1678525) precursors.

The Chichibabin reaction is a classical method for the synthesis of imidazo-fused heterocycles. slideshare.net In its most common application for this class of compounds, it involves the reaction of 2-aminopyrimidine (B69317) with α-halocarbonyl compounds, such as α-haloketones, to yield imidazo[1,2-a]pyrimidines. nih.govresearchgate.net The mechanism is understood to be an addition-elimination reaction proceeding through a Meisenheimer-like adduct. wikipedia.org The reaction typically begins with the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrimidine on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system.

While this reaction is a cornerstone for imidazo[1,2-a]pyrimidine (B1208166) synthesis, the synthesis of the specific Imidazo[1,2-c]pyrimidine (B1242154) isomer requires a different precursor strategy. A notable synthesis that aligns with the Chichibabin principle but yields the [1,2-c] fused system involves the reaction of nucleobases like cytosine with α-bromoacetophenone. researchgate.net In this case, the exocyclic amino group and the adjacent ring nitrogen of the cytosine core act as the nucleophiles to form the fused imidazole (B134444) ring, leading to the formation of 7-phenyl-imidazo[1,2-c]pyrimidin-5(6H)-one. researchgate.net

A broad range of cyclization reactions are employed to construct the fused imidazopyrimidine skeleton. rsc.org These methods are crucial for creating the core structure upon which further functionalization can occur. Intramolecular cyclization is a key strategy, often involving a precursor that already contains the pyrimidine ring and a side chain poised to close and form the fused imidazole ring. nih.gov

Oxidative cyclization represents another important class of reactions for forming fused imidazole systems, such as benzimidazoles, which can be mechanistically analogous. mdpi.com These reactions can proceed through various mechanisms, including electrochemical oxidation or the use of chemical oxidants, to facilitate the ring closure. mdpi.com Furthermore, condensation reactions are fundamental, where, for instance, a 2-aminobenzimidazole (B67599) can react with aldehydes and malononitrile (B47326) in a one-pot, three-component reaction to yield benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives, showcasing a powerful cyclization and construction strategy. dergipark.org.tr

Targeted Synthesis of Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione and Related Dione (B5365651) Analogs

Synthesizing the specific dione structure of this compound requires tailored approaches that utilize precursors already containing a dione or a related functional group.

Imidazolidine-2,4-diones, also known as hydantoins, are versatile precursors in heterocyclic synthesis. nih.gov Their structure provides a foundation for building more complex fused systems. An efficient one-pot synthesis has been developed for creating imidazo-dipyrimidine-4,9(3H)-diones, which are structurally related to the target compound. researchgate.net This method involves the cyclization of a mixture of 5-ethyl-5-methyl-2,4-imidazolidine-dione and substituted amino esters at ambient temperature, demonstrating a direct route from a hydantoin (B18101) precursor to a fused dione system. researchgate.net

Another relevant approach starts with 2-thioxocytosine, a derivative of pyrimidine. This precursor can be cyclized by treatment with chloroacetyl chloride to form the imidazo[1,2-c]pyrimidine core, which can then be further functionalized. scilit.com This strategy highlights the construction of the specific [1,2-c] isomer framework, which is essential for accessing the target dione.

Direct synthesis from pyrimidine derivatives is the most common route to the target scaffold. As mentioned, the reaction of cytosine, a substituted 2-aminopyrimidine, with α-haloketones provides a direct pathway to the imidazo[1,2-c]pyrimidin-5(6H)-one core. researchgate.net This highlights a key strategy where the pyrimidine ring serves as the foundation for the subsequent annelation of the imidazole ring.

While direct synthesis of the target dione from benzopyran derivatives is not widely reported, analogous syntheses exist for related fused systems. For example, 2H-chromene-based (benzopyran) imidazopyridine derivatives have been synthesized via a one-pot, three-component approach using FeCl₃ as a catalyst under microwave irradiation. nih.gov This demonstrates the utility of benzopyran moieties in constructing fused imidazole heterocycles, suggesting potential, though unexplored, pathways toward benzopyran-fused imidazopyrimidine systems.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of efficient, environmentally friendly, and atom-economical methods. These advanced strategies are increasingly applied to the synthesis of complex heterocyclic scaffolds.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov This technique has been successfully used in the synthesis of imine derivatives of imidazo[1,2-a]pyrimidines, where reactions that would typically take hours can be completed in minutes with moderate to good yields. nih.gov

One-pot, multicomponent reactions (MCRs) represent another pillar of sustainable chemistry. These reactions combine multiple starting materials in a single reaction vessel to form a complex product in one step, minimizing solvent waste and purification steps. nih.gov The synthesis of imidazo[1,2-a]pyrimidine-containing imidazole derivatives has been achieved through sequential two-step, one-pot reactions under microwave irradiation. nih.gov Similarly, ultrasound-assisted synthesis in aqueous media has been employed for the C-H functionalization of ketones to produce imidazo[1,2-a]pyridines, offering a green, catalyst-free alternative to traditional methods. organic-chemistry.org These advanced methodologies offer promising avenues for the efficient and sustainable synthesis of this compound and its derivatives.

Interactive Data Table: Selected Synthetic Approaches

This table summarizes key reaction parameters from the discussed synthetic methodologies.

Target/Related ScaffoldPrecursorsKey Reagents/ConditionsYieldReference
Imidazo[1,2-a]pyrimidine-imine derivativesImidazo[1,2-a]pyrimidine-2-carbaldehyde, Aromatic aminesMicrowave (200 W), Ethyl alcohol, 40-120 min60-85% nih.gov
7-Phenyl-imidazo[1,2-c]pyrimidin-5(6H)-oneCytosine, α-BromoacetophenoneN/AN/A researchgate.net
Imidazo-dipyrimidine-4,9(3H)-diones5-Ethyl-5-methyl-2,4-imidazolidine-dione, Amino estersVilsmeier reagent, Dichloromethane, Ambient temp.N/A researchgate.net
2,3-Diarylimidazo[1,2-a]pyridines2-Aminopyridine (B139424), Aryl iodide, Terminal alkynePd(OAc)₂, Ligand-free, MicrowaveN/A organic-chemistry.org
Imidazo[1,2-a]pyrimidine-imidazole derivativesAldehyde, Primary amine, Benzil, Ammonium (B1175870) acetate (B1210297)Microwave, Catalyst (e.g., p-TsOH)Up to 20% (uncatalyzed) nih.gov

One-Pot Multicomponent Reactions for Functionalized Imidazopyrimidine Diones

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules from simple precursors in a single step, which saves time, resources, and reduces waste. rsc.orgijcrt.org For the synthesis of related fused pyrimidine systems, MCRs have been successfully employed. For instance, a one-pot, five-component reaction involving aromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine (B178648) hydrate, and ammonium acetate has been developed to produce pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-diones. ijcrt.org Another efficient MCR involves the reaction of phenylhydrazine, 3-aminocrotononitrile, benzaldehyde, and thiobarbituric acid in water, showcasing the utility of green solvents in these transformations. nih.gov

While a specific MCR for this compound is not detailed in the provided sources, the general strategy often involves the condensation of a 2-aminoimidazole derivative with a 1,3-dielectrophilic species, such as a β-keto ester or malonic acid derivative, which could be adapted to a one-pot protocol. The synthesis of novel imidazo[1,2-a]pyrimidine derivatives has been achieved through a sequential two-step, one-pot multicomponent reaction, highlighting the potential of this approach for generating diverse libraries of related scaffolds. nih.gov

Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling

Palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) has emerged as a powerful tool for C-C and C-N bond formation. This method allows for the synthesis of fused heterocyclic systems directly from easily accessible substrates under mild conditions. acs.orgnih.gov A notable application of this strategy is the synthesis of fused imidazo[1,2-a]pyrimidines. acs.orgnih.gov The reaction typically involves a tandem process where a 2-aminoazole condenses with an aldehyde, followed by a palladium(II)-catalyzed intramolecular C-H activation and cyclization. acs.org

The proposed mechanism initiates with the condensation of a 2-aminoazole and an aldehyde to form an intermediate that coordinates with the palladium catalyst. Subsequent deprotonation and intramolecular attack lead to a seven-membered palladacycle, which then rearranges and undergoes reductive elimination to yield the final fused pyrimidine product and regenerate the Pd(0) catalyst. acs.org Air or another external oxidant is often used to facilitate the catalytic cycle. acs.org

Table 1: Examples of Pd-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyrimidines This table is based on a closely related imidazo[1,2-a]pyrimidine scaffold, as a direct example for the [1,2-c] dione isomer was not available in the provided sources.

Starting Amine Aldehyde Catalyst Base Solvent Temp (°C) Time (h) Ref
1H-benzo[d]imidazol-2-amine 2-phenylacetaldehyde PdCl₂ K₂CO₃ Toluene 80 4 acs.org
1H-imidazol-2-amine 2-phenylacetaldehyde PdCl₂ K₂CO₃ Toluene 80 4 acs.org

Microwave-Assisted Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has become a cornerstone for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. nih.govsci-hub.se This technology is particularly effective for the synthesis of heterocyclic compounds. rsc.org

The synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, a structurally analogous system, has been efficiently achieved using microwave irradiation. nih.gov This approach often involves the cyclocondensation of a 2-aminopyrimidine or 2-aminoimidazole with appropriate electrophilic partners. nih.govsci-hub.se The use of microwave heating can overcome the poor solubility and high melting points of starting materials like 2-aminopyrimidines, which can be a limitation in traditional synthetic protocols. nih.gov For example, the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives from 2-aminopyridine and phenacyl bromides can be completed in as little as one minute under microwave irradiation, a significant improvement over the 40-120 minutes required for thermal methods. sci-hub.se

Table 2: Comparison of Microwave vs. Thermal Synthesis of Imidazo[1,2-a]pyridines Data from a related imidazo[1,2-a]pyridine system illustrates the typical efficiency gains from microwave assistance.

Method Reaction Time Yield Range Reference
Microwave (MW) 1 min 41% - 88% sci-hub.se
Thermal (ThT) 40 - 120 min 30% - 80% sci-hub.se

Catalyst-Free and Water-Mediated Methodologies

The development of synthetic methods that eliminate the need for catalysts and utilize environmentally benign solvents like water is a key goal of green chemistry. Such protocols have been successfully developed for the synthesis of various fused imidazole systems. rsc.orgnih.gov These reactions often proceed by simply heating the reactants in water, which can promote the reaction and facilitate easy product isolation. rsc.org

For example, an efficient, catalyst-free method for synthesizing benzo nih.govrsc.orgimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives has been reported by combining 2-aminobenzimidazole, an aldehyde, and cyanoacetamide in water. rsc.org Similarly, the synthesis of methylimidazo[1,2-a]pyridines has been achieved in aqueous media without any added catalyst. nih.gov These examples underscore the potential for developing a catalyst-free, water-mediated synthesis for the this compound core, likely by leveraging the inherent reactivity of precursors like 2-aminoimidazoles and suitable 1,3-dicarbonyl compounds under thermal conditions.

Strategic Derivatization and Functionalization of the Imidazopyrimidine Scaffold

Once the core imidazo[1,2-c]pyrimidine-dione structure is assembled, its properties can be fine-tuned through strategic functionalization at various positions on the heterocyclic scaffold.

Aryl and Heteroaryl Substitution via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl groups onto a heterocyclic core. rsc.orgyoutube.com This palladium-catalyzed reaction typically couples an organic halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a base. youtube.comyoutube.com

This strategy has been effectively used to functionalize related bromo-substituted imidazo-fused heterocycles. researchgate.net For a hypothetical bromo-imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione, the Suzuki-Miyaura reaction would provide a powerful route to a wide array of derivatives. The versatility of the reaction allows for the coupling of a broad range of boronic acids, including those with various electronic properties and those derived from other heterocyclic systems. researchgate.netnih.gov

Table 3: Representative Conditions for Suzuki-Miyaura Coupling on Imidazo-Fused Scaffolds This table presents generalized conditions based on protocols for related imidazopyrazine and imidazo[1,2-a]pyridine systems.

Component Example Reagent/Condition Purpose Reference
Halide Substrate 3-Bromo-imidazo[1,2-a]pyrazine Electrophilic partner nih.gov
Boron Reagent Arylboronic Acid (R-B(OH)₂) Nucleophilic partner researchgate.netnih.gov
Catalyst Pd(PPh₃)₄, Pd(dtbpf)Cl₂ Catalyzes C-C bond formation nih.gov
Base Na₂CO₃, K₂CO₃ Activates the boronic acid nih.gov
Solvent Dioxane/Water, Toluene Reaction medium nih.gov
Conditions Microwave, 110 °C To drive the reaction nih.gov

Alkylation and Acylation of Nitrogen and Carbon Centers

Alkylation and acylation reactions are fundamental transformations for modifying the nitrogen and carbon atoms within the imidazo[1,2-c]pyrimidine scaffold, allowing for the modulation of solubility, electronic properties, and biological activity.

Nitrogen centers on the ring system can be readily alkylated using alkyl halides in the presence of a base such as potassium carbonate. nih.gov The regioselectivity of N-alkylation can be influenced by the specific nitrogen atom's nucleophilicity and steric accessibility. In the closely related 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, alkylation occurs selectively at the N8 position. nih.gov

Carbon centers, particularly the electron-rich C3 position of the imidazole ring in related systems, are susceptible to electrophilic substitution, including Friedel-Crafts type reactions. Aza-Friedel-Crafts reactions, for instance, have been developed for the C3-alkylation of imidazo[1,2-a]pyridines by reacting them with aldehydes and amines, often catalyzed by a Lewis acid like Y(OTf)₃. nih.govnih.gov This three-component reaction provides a direct method for installing functionalized alkyl groups onto the heterocyclic core. nih.gov

Table 4: Examples of N-Alkylation of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones Data from a closely related scaffold demonstrating the alkylation methodology.

Starting Pyrimidinone Alkylating Agent Base Solvent Yield Reference
2-(4-fluorophenyl) analog Ethyl bromoacetate K₂CO₃ DMF 98% nih.gov
2-(4-chlorophenyl) analog Ethyl bromoacetate K₂CO₃ DMF 95% nih.gov
2-phenyl analog Benzyl bromide K₂CO₃ DMF 94% nih.gov
2-(4-fluorophenyl) analog 4-Picolyl chloride K₂CO₃ DMF 98% nih.gov

Synthesis of Schiff Base Derivatives and Other Hybrid Scaffolds

The synthesis of hybrid molecules involving the imidazo[1,2-c]pyrimidine core is a key strategy for developing new therapeutic agents. One notable approach involves the reaction of α-bromoacetophenone with nucleobases such as cytosine, which leads to the formation of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives. researchgate.net This reaction provides a direct pathway to this important heterocyclic system.

While direct synthesis of Schiff base derivatives from this compound is not extensively documented in publicly available literature, the synthesis of Schiff bases from the related imidazo[1,2-a]pyrimidine scaffold is well-established. These methods typically involve the condensation of an amino-substituted imidazopyrimidine with a variety of aldehydes or ketones. nih.govnih.gov A general procedure involves stirring the amino derivative and the aldehyde in ethanol, often with a catalytic amount of acetic acid, at room temperature. nih.gov Microwave-assisted synthesis has also been employed to produce imine derivatives of imidazo[1,2-a]pyrimidine in moderate to good yields. nih.gov These established methods for the imidazo[1,2-a]pyrimidine isomer suggest potential pathways for the synthesis of Schiff base derivatives of an amino-functionalized this compound, should a suitable amino precursor be synthesized.

The following table outlines a representative synthesis of an imidazo[1,2-c]pyrimidin-5(6H)-one derivative. researchgate.net

Reactant 1Reactant 2ProductKey Reaction Type
Cytosineα-bromoacetophenoneImidazo[1,2-c]pyrimidin-5(6H)-one derivativeCyclization

Regioselective Functionalization for Structure-Activity Exploration

The regioselective functionalization of the imidazo[1,2-c]pyrimidine core is critical for developing structure-activity relationships (SAR). By modifying specific positions on the heterocyclic ring, researchers can fine-tune the pharmacological properties of these compounds.

For imidazo[1,2-c]pyrimidine derivatives, studies have shown that substituents at various positions significantly influence their biological activity. For instance, in a series of imidazo[1,2-c]pyrimidine derivatives investigated as Syk family kinase inhibitors, the nature of the substituent at the R1 and R2 positions played a crucial role in their inhibitory potency. nih.gov

A study on imidazo[1,2-c]pyrimidin-5(6H)-one derivatives synthesized from nucleobases demonstrated their potential as antioxidant and antibacterial agents. researchgate.net The antioxidant activity of these compounds was evaluated using DPPH and ABTS radical scavenging assays, with some derivatives showing activity comparable to standard antioxidants like Butylated hydroxytoluene (BHT) and Vitamin C. researchgate.net

The following table summarizes the inhibitory concentration (IC50) values for the antioxidant activity of selected imidazo[1,2-c]pyrimidin-5(6H)-one derivatives. researchgate.net

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)
Compound 2a47.595.80
Compound 3a23.285.69
BHT (Standard)28.31Not Reported
Vitamin C (Standard)Not Reported5.06

These findings underscore the importance of the substituents on the imidazo[1,2-c]pyrimidine core in determining the biological activity profile. Further regioselective functionalization could lead to the discovery of more potent and selective therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of imidazo[1,2-c]pyrimidine derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In another study involving imidazo[1,2-a]pyrimidine-Schiff base derivatives, the imine proton (N=CH) was observed as a singlet between δ 8.83–9.32 ppm. nih.gov The chemical shifts of protons on the imidazo[1,2-a]pyrimidine core are influenced by the nature and position of substituents. For example, in 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine, the protons on the imidazopyridine ring appear at distinct chemical shifts, such as a triplet at δ 6.84-6.87 ppm for H6 and a doublet at δ 7.14-7.16 ppm for H7. nih.gov

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for Imidazo[1,2-c]pyrimidine Derivatives

Compound/FragmentProtonChemical Shift (ppm)SolventReference
Imine-bearing imidazo[1,2-a]pyrimidineImine (N=CH)8.89DMSO-d6 semanticscholar.org
Imidazo[1,2-a]pyrimidine-Schiff baseImine (N=CH)8.83-9.32CDCl3 nih.gov
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amineH6 (imidazopyridine)6.84-6.87 (t)DMSO-d6 nih.gov
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amineH7 (imidazopyridine)7.14-7.16 (d)DMSO-d6 nih.gov
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amineImine (N=CH)8.22 (calculated)- nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. The chemical shifts of carbon atoms in the imidazo[1,2-c]pyrimidine ring system are characteristic and sensitive to substitution patterns.

For a series of imidazo[1,2-a]pyrimidine-Schiff base derivatives, the carbon of the imine group (N=CH) resonates in the range of δ 150.35–153.97 ppm. nih.gov In the case of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, the imine carbon was observed at 155.89 ppm experimentally. nih.gov The carbons of the pyrimidine ring in this derivative were found at 150.18, 131.09, and 108.88 ppm. nih.gov

The carbonyl carbons (C=O) and thione carbons (C=S) in derivatives such as imidazo[1,2-c]pyrimidine azo-dyes are readily identifiable in the ¹³C NMR spectrum, typically resonating at downfield chemical shifts. For example, the C=O and C=S functions in one such derivative resonated at δC 164.8 and 174.5, respectively. researchgate.net

Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for Imidazo[1,2-c]pyrimidine Derivatives

Compound/FragmentCarbonChemical Shift (ppm)SolventReference
Imine-bearing imidazo[1,2-a]pyrimidineImine (N=CH)152.91DMSO-d6 semanticscholar.org
Imidazo[1,2-a]pyrimidine-Schiff baseImine (N=CH)150.35-153.97CDCl3 nih.gov
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amineImine (N=CH)155.89- nih.gov
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-aminePyrimidine Ring150.18, 131.09, 108.88- nih.gov
Imidazo[1,2-c]pyrimidine azo-dyeC=O164.8- researchgate.net
Imidazo[1,2-c]pyrimidine azo-dyeC=S174.5- researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the elemental composition of newly synthesized imidazo[1,2-c]pyrimidine derivatives.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is a critical step in the characterization of novel molecules. For instance, HRMS was used to confirm the structures of newly synthesized imidazo[1,2-c]pyrimidin-5(6H)-ones derived from cytosine. researchgate.net Similarly, in the synthesis of new imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, HRMS was acquired using a Bruker micro TOF spectrometer with methanol (B129727) as the spray solvent. researchgate.net

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used in mass spectrometry for the analysis of organic molecules, including imidazo[1,2-c]pyrimidine derivatives. ESI-MS is particularly useful for polar and thermally labile compounds.

Several studies have reported the use of ESI-MS for the characterization of imidazo[1,2-a]pyrimidine derivatives. semanticscholar.org For example, in the synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives, a Shimadzu LC-MS/MS 8040 liquid chromatography mass spectrometer with electrospray ionization was used to record the mass spectra. semanticscholar.org The calculated and measured m/z values of the products were confirmed by LC-MS data. semanticscholar.org Similarly, the mass spectra of novel imidazo[1,2-a]pyrimidine Schiff base derivatives were recorded using the ESI technique. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound and its derivatives, the FT-IR spectrum provides clear evidence for the key structural components.

The core structure of this compound contains several characteristic functional groups: two carbonyl groups (C=O) within the pyrimidine ring (amide and ketone), N-H bonds in the amide and imidazole moieties, and various C-N and C-H bonds. The vibrational frequencies of these groups serve as a molecular fingerprint.

Studies on related imidazo[1,2-c]pyrimidine derivatives show characteristic absorption bands that align with the expected functional groups. For instance, broad bands in the region of 3395-3372 cm⁻¹ are typically assigned to N-H stretching vibrations, confirming the presence of amine or amide groups. researchgate.net The most prominent signals in the spectrum are the strong, sharp absorptions corresponding to the carbonyl (C=O) stretching vibrations, which are typically observed in the range of 1689-1658 cm⁻¹. researchgate.net The presence of aromatic and aliphatic C-H bonds is indicated by stretches appearing above and below 3000 cm⁻¹, respectively. nih.gov The complex region between 1600 cm⁻¹ and 1300 cm⁻¹ often contains absorptions for C=N and C=C stretching, as well as N-H bending vibrations. researchgate.netnih.gov

A representative summary of the expected FT-IR absorption bands for the this compound core structure, based on data from related compounds, is presented below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchAmide/Imidazole~3372Broad
C=O StretchAmide/Ketone~1680 - 1660Strong
C=N StretchImidazole~1642Medium
C=C StretchAromatic Ring~1573Medium
C-N StretchAmine/Amide~1340 - 1310Medium

This table is illustrative and compiled from data on related imidazo[1,2-c]pyrimidine derivatives. researchgate.netnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This quantitative method is crucial for verifying the empirical formula of a newly synthesized compound, providing strong evidence that the correct molecular structure has been obtained. For derivatives of Imidazo[1,2-c]pyrimidine, the experimentally determined percentages of C, H, and N are compared against the values calculated from the proposed chemical formula. researchgate.netigminresearch.com A close agreement, typically within ±0.4%, confirms the compound's elemental composition and purity. researchgate.netresearchgate.net

For the parent compound, This compound , the theoretical elemental composition is calculated from its molecular formula, C₆H₅N₃O₂. Published studies on closely related derivatives demonstrate the utility of this technique, where the "found" values align almost perfectly with the "calculated" values. researchgate.netresearchgate.net

Below is a table showing the calculated elemental composition for the title compound and representative data for a related derivative from the literature.

CompoundFormulaElementCalculated (%)Found (%)Reference
This compound C₆H₅N₃O₂C43.64--
H3.05--
N25.45--
7-phenyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-oneC₁₃H₁₁N₃OC68.2468.30 researchgate.net
H4.294.35 researchgate.net
N19.8919.79 researchgate.net
N-[(4-{[7-(4-Chlorophenyl)-8-cyano-2-oxo-5-thioxo-1,2,3,5-tetrahydroimidazo[1,2-c]pyrimidin-3-yl]diazinyl}phenyl)acetyl]C₂₁H₁₃ClN₆O₂SC56.1956.25 researchgate.net
H2.922.91 researchgate.net
N18.7218.76 researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This powerful technique provides unambiguous information on bond lengths, bond angles, and torsional angles, thereby establishing the absolute conformation and configuration of the molecule. For complex heterocyclic systems like Imidazo[1,2-c]pyrimidine derivatives, X-ray analysis is invaluable for confirming the fused-ring architecture and the spatial orientation of any substituents. nih.gov

While the specific crystal structure of this compound is not detailed in the available literature, studies on analogous compounds underscore the utility of this method. For example, X-ray diffraction analysis of a complex dihydrobenzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidine derivative revealed that two symmetrically non-equivalent molecules were present within the crystal's unit cell. igminresearch.com Such analyses also elucidate the planarity of the ring systems and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack in the solid state. researchgate.net

For this compound, an X-ray crystallographic study would be expected to:

Confirm the fused bicyclic structure of the imidazo[1,2-c]pyrimidine core.

Provide precise measurements of the C=O and C-N bond lengths within the dione ring, offering insight into electron delocalization.

Determine the planarity or puckering of the heterocyclic rings.

Identify and characterize intermolecular hydrogen bonds involving the N-H and C=O groups, which are critical to understanding the solid-state packing and physical properties of the compound.

This level of detailed structural insight is essential for understanding structure-activity relationships and for the rational design of new derivatives.

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory has become a primary tool for the theoretical study of imidazo[1,2-c]pyrimidine systems. Researchers utilize various functionals and basis sets to predict molecular properties. A common approach involves the B3LYP functional with basis sets such as 6-311G(d,p) or 6-31G(d,p) to balance computational cost and accuracy. zu.edu.egscilit.com These methods are instrumental in exploring the geometric and electronic characteristics of these molecules.

Geometry Optimization and Conformational Analysis

The initial step in most computational studies is the geometry optimization of the molecule to find its most stable conformation (a minimum on the potential energy surface). For derivatives of imidazo[1,2-c]pyrimidine, such as certain azo-dyes, DFT calculations using the B3LYP/6-311G(d,p) level of theory have been employed to determine their optimized structures. zu.edu.egresearchgate.net This process is fundamental as the geometry dictates many of the molecule's other properties. For instance, in a study on novel imidazo[1,2-a]pyrimidine derivatives, geometry optimization was performed to obtain the most stable ground state, which was confirmed by the absence of imaginary frequencies in the vibrational analysis, ensuring a true energy minimum. nih.gov Although this study focuses on a different isomer, the methodology is directly applicable to the imidazo[1,2-c]pyrimidine core.

Prediction of Spectroscopic Parameters (e.g., Theoretical FT-IR and NMR Spectra)

DFT calculations are highly effective in predicting spectroscopic data, which serves as a valuable tool for structural confirmation when compared with experimental results. For related heterocyclic systems, theoretical FT-IR and NMR spectra have been calculated. nih.gov For example, in a detailed study of an imidazo[1,2-a]pyrimidine-Schiff base derivative, theoretical ¹H and ¹³C NMR chemical shifts were computed using the Gauge-Including Atomic Orbital (GIAO) method and showed good correlation with experimental data. nih.gov Similarly, theoretical vibrational frequencies from FT-IR spectroscopy were calculated and compared with experimental findings. nih.gov While specific theoretical spectra for this compound are not detailed in the available literature, the established methodologies for its isomers and derivatives demonstrate the capability of DFT to provide accurate spectroscopic predictions.

Table 1: Illustrative Comparison of Experimental and Theoretical Spectroscopic Data for a Related Imidazo[1,2-a]pyrimidine Derivative (Note: This table is based on data for a related compound and illustrates the type of data generated in such studies.)

Parameter Experimental Value Theoretical Value
¹H NMR (ppm)8.88 (N=CH)9.06 (N=CH)
¹³C NMR (ppm)155.89 (N=CH)151.15 (N=CH)
FT-IR (cm⁻¹)3108-3067 (C-H stretch)2955 (C-H stretch)

Source: Adapted from a study on an (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. nih.gov

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals (FMO))

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov

For a series of imidazo[1,2-c]pyrimidine azo-dye derivatives, FMO analysis was conducted using DFT calculations. zu.edu.egresearchgate.net The distribution of these orbitals provides insight into the regions of the molecule involved in electronic transitions. researchgate.net

Table 2: Frontier Molecular Orbital Energies for Selected Imidazo[1,2-c]pyrimidine Azo-Dye Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Derivative 1-6.12-2.873.25
Derivative 2-6.25-3.113.14
Derivative 3-5.98-2.992.99

Source: Data adapted from computational studies on imidazo[1,2-c]pyrimidine azo-dyes. zu.edu.egresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.gov The MEP surface is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). researchgate.net

In studies of imidazo[1,2-c]pyrimidine derivatives, MEP analysis has been used to identify reactive sites. zu.edu.egresearchgate.net For instance, in imidazo[1,2-c]pyrimidine azo-dyes, the negative potential is often located around the nitrogen atoms of the pyrimidine ring and the azo group, indicating these are likely sites for electrophilic attack. Conversely, the positive potential is typically found around the hydrogen atoms. researchgate.net

Mulliken Atomic Charge, Electron Localization Function (ELF), and Localized Orbital Locator (LOL) Studies

While specific ELF and LOL studies for this compound were not found in the searched literature, Mulliken atomic charge analysis is a common computational method to quantify the charge distribution within a molecule. However, it is known to be highly dependent on the basis set used. stackexchange.com More robust methods are often preferred. stackexchange.com For a related imidazo[1,2-a]pyrimidine-Schiff base derivative, a detailed Mulliken charge analysis was performed. nih.gov This type of analysis reveals the partial charges on each atom, offering insights into the electronic structure and local reactivity. nih.gov

Nonlinear Optical (NLO) Properties Investigations

The study of nonlinear optical (NLO) properties is crucial for the development of new materials for optoelectronic and photonic applications. Computational methods, particularly those based on density functional theory (DFT), are frequently employed to predict the NLO response of molecules.

Research on derivatives of the related imidazo[4,5-b]pyridine scaffold has demonstrated that the introduction of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. For instance, the two-photon absorption (2PA) cross-section, a key NLO parameter, was observed to increase with the presence of such substituent groups. In one study, 2PA cross-sections of approximately 160 GM were achieved when two electron-withdrawing groups were attached to the imidazo[4,5-b]pyridine core. The strategic placement of substituents was also found to be critical; for example, a chloride atom at the C-6 position resulted in a higher 2PA cross-section (90 GM) compared to its placement at the C-5 position (50 GM). These findings underscore the potential for tuning the NLO response of the imidazo[1,2-c]pyrimidine system through synthetic modification.

Theoretical calculations on imidazo[1,2-a]pyrimidine derivatives have further corroborated the influence of molecular structure on NLO properties. The effective increase in molecular conjugation and the presence of strong electron-donating or electron-withdrawing groups have been shown to significantly enhance the nonlinear optical responses of these molecules.

Table 1: Calculated Nonlinear Optical Properties of Selected Imidazopyrimidine Derivatives

Compound/DerivativeMethodCalculated ParameterValue
Imidazo[4,5-b]pyridine derivative with two electron-withdrawing groupsZ-scan TechniqueTwo-Photon Absorption Cross-Section~160 GM
Imidazo[4,5-b]pyridine derivative with Chloride at C-6Z-scan TechniqueTwo-Photon Absorption Cross-Section90 GM
Imidazo[4,5-b]pyridine derivative with Chloride at C-5Z-scan TechniqueTwo-Photon Absorption Cross-Section50 GM

Note: The data presented is for related imidazopyrimidine scaffolds, as specific NLO data for this compound was not available in the reviewed literature.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful computational tools for characterizing chemical bonds and non-covalent interactions within a molecular system.

QTAIM analysis of an (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine derivative provided detailed insights into its electronic structure. This analysis helps in understanding the nature of atomic interactions and the distribution of electron density throughout the molecule.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in drug discovery and materials science for predicting how a molecule will interact with its environment, particularly with biological macromolecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to a protein target.

A notable study focused on the Imidazo[1,2-c]pyrimidin-5(6H)-one core, a close structural analog of the title compound, as a novel scaffold for cyclin-dependent kinase 2 (CDK2) inhibitors. A series of 26 derivatives with aromatic substituents at position 8 were synthesized and evaluated. Molecular docking studies using the Glide software revealed that these compounds could form up to two hinge-region hydrogen bonds with CDK2. The orientation of the imidazopyrimidine core and the placement of the substituents were found to vary among the different derivatives. This study highlighted that smaller substituents at position 8, such as naphthyl or methoxyphenyl, generally resulted in better inhibitory activity (single-digit micromolar IC₅₀ values), while larger substituents led to decreased activity.

In another study, imidazo[1,2-a]pyrimidine derivatives were investigated as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein. The top-scoring compound exhibited a remarkable binding affinity of -9.1 kcal/mol to ACE2 and -7.3 kcal/mol to the spike protein. These findings suggest the potential of the imidazopyrimidine scaffold to disrupt key protein-protein interactions involved in viral entry.

Furthermore, molecular docking has been employed to investigate the antimicrobial potential of imidazo[1,2-a]pyrimidine derivatives, with studies showing good binding modes with various microbial targets.

Table 2: Molecular Docking Results for Imidazopyrimidine Derivatives with Various Protein Targets

Derivative ScaffoldProtein TargetDocking Score (Binding Affinity)Key Interactions Noted
Imidazo[1,2-c]pyrimidin-5(6H)-oneCyclin-Dependent Kinase 2 (CDK2)Not specified in kcal/mol, but led to µM IC₅₀Up to two hinge-region hydrogen bonds
Imidazo[1,2-a]pyrimidine Schiff baseHuman ACE2-9.1 kcal/mol-
Imidazo[1,2-a]pyrimidine Schiff baseSARS-CoV-2 Spike Protein-7.3 kcal/mol-
Imidazo[1,2-a]pyrimidine derivativeDNA Gyrase-8.0 to -8.9 kcal/molBinding mode comparable to ciprofloxacin

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

MD simulations were performed on a complex of an imidazo[1,2-a]pyrimidine-Schiff base derivative with vascular endothelial growth factor receptor-2 (VEGFR-2), indicating that it is a promising candidate for development as a VEGFR-2 inhibitor. In a different study, MD simulations were used to explore the potential binding modes of thiazolino 2-pyridone amide analogs as inhibitors of Chlamydia trachomatis. These simulations identified key amino acid residues, such as Glu154, Phe151, Arg150, Asn138, Gly141, Cys145, and Ile137, as being crucial for stabilizing the inhibitor within the active site.

A Specific Focus: Imidazo 1,2 C Pyrimidine 2,5 3h,6h Dione and Its Fused Dione Analogs

Within the broader family of imidazopyrimidines, the Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione scaffold presents a unique area of interest. This particular structure features a fused imidazole (B134444) and pyrimidine (B1678525) ring system with two carbonyl groups, creating a dione (B5365651) functionality.

The research landscape for this compound and related fused dione systems is an active area of investigation. For instance, studies have explored the synthesis of new fused imidazo[1,2-c]pyrimidin-5(6H)-one derivatives through the reaction of α-bromoacetophenone with nucleobases like cytosine. researchgate.net These synthesized compounds have been evaluated for their potential antioxidant and antibacterial applications, demonstrating the therapeutic potential of this scaffold. researchgate.net

The synthesis of related tetrahydroimidazo[1,2-a]pyrimidines has also been a subject of research, with methods being developed to create these structures for potential antifungal applications. nih.gov The exploration of different synthetic routes, such as the reaction of 2-aminoimidazole with N-substituted maleimides, highlights the ongoing efforts to access novel derivatives of this heterocyclic system. nih.gov

A Look Back and Ahead: the Evolution of Imidazopyrimidine Chemistry

The history of imidazopyrimidine chemistry dates back several decades. The scaffold was first patented in 1967 for its potential as an antiviral agent. nih.gov Over the years, research has unveiled a wide array of biological activities associated with this heterocyclic system. In the 1970s, derivatives were identified with antifungal and anti-inflammatory properties, and later, guanine (B1146940) derivatives showed promise as antibacterial agents. nih.gov

The turn of the 21st century saw a significant increase in research on the imidazopyrimidine scaffold. nih.gov Scientists began exploring its potential to inhibit p38 MAP kinases for treating conditions like Crohn's disease and rheumatoid arthritis. nih.gov The following years saw investigations into its use as a modulator for various biological targets, including GABAA receptors and cyclin-dependent kinases. nih.gov

Emerging trends in medicinal chemistry continue to highlight the importance of heterocyclic scaffolds like imidazopyrimidine. scrivenerpublishing.com The ongoing search for new therapeutic agents drives the exploration of novel synthetic methodologies and the investigation of the biological properties of new derivatives. rsc.orgorganic-chemistry.org The ability of the imidazopyrimidine core to serve as a versatile platform for drug discovery ensures its continued relevance in the field. rsc.org

Mechanistic Research on Biological Activities of Imidazo 1,2 C Pyrimidine 2,5 3h,6h Dione Analogs

Investigations into Molecular Target Interaction and Pathway Modulation

The therapeutic potential of imidazo[1,2-c]pyrimidine (B1242154) analogs stems from their ability to interact with specific molecular targets, thereby modulating signaling pathways involved in pathogenesis. Research has focused on their action as enzyme inhibitors across different domains of life.

Enzyme Inhibition Studies (e.g., Protein Kinases like B-Raf Kinase, PI3Kα)

While direct studies on Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione are limited, extensive research on the broader class of imidazo-fused pyrimidines, particularly imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, has demonstrated significant inhibitory activity against protein kinases crucial in cancer progression.

The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized and identified as potent PI3Kα inhibitors. nih.gov One of the most potent compounds, 13k , exhibited an IC50 value of 1.94 nM against PI3Kα. nih.gov This inhibition of PI3Kα by compound 13k subsequently blocks the downstream signaling pathway in cancer cells. nih.gov Further modifications on the imidazo[1,2-a]pyridine (B132010) scaffold led to the identification of compound 35 as a nanomolar inhibitor of PI3Kα with an IC50 of 150 nM. nih.gov

Additionally, structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives have identified them as potent inhibitors of the Syk family of kinases, which are involved in allergic disorders and autoimmune diseases. nih.gov

It is important to note that while these studies were not conducted on this compound itself, the findings for structurally related imidazo[1,2-a]pyridines and imidazo[1,2-c]pyrimidines suggest that the core scaffold is a viable starting point for the design of potent kinase inhibitors.

Inhibition of Microbial Enzymes (e.g., tRNA-(Guanine37-N1)-methyltransferase (TrmD))

Cellular Response Analysis in In Vitro Models

The anticancer potential of imidazo[1,2-c]pyrimidine analogs has been further elucidated through the analysis of their effects on cancer cells in vitro. These studies have primarily focused on their ability to induce cell cycle arrest and apoptosis, and to a lesser extent, on mechanisms of resistance.

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines

Numerous studies on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) derivatives have demonstrated their capacity to halt the proliferation of cancer cells and trigger programmed cell death.

For example, a series of imidazo[1,2-a]pyridine derivatives were shown to inhibit the proliferation of melanoma and cervical cancer cell lines with IC50 values ranging from 9.7 to 44.6 µM. nih.gov One particular compound induced G2/M cell cycle arrest and a significant increase in apoptosis in all tested cell lines. nih.gov Similarly, novel imidazo[1,2-a]pyridine derivatives coupled with 2-amino-4H-pyran were found to induce ROS-mediated apoptosis in A549 lung cancer cells. nih.gov

In the context of PI3Kα inhibition, the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k was found to induce G2/M phase cell cycle arrest in HCC827 cells. nih.gov Benzimidazole derivatives, which share the imidazole (B134444) core, have also been shown to suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. mdpi.com

Induction of Cell Cycle Arrest and Apoptosis by Imidazo-fused Pyrimidine (B1678525) Analogs
Compound ClassCell Line(s)EffectReference
Imidazo[1,2-a]pyridine derivativesA375, WM115 (Melanoma), HeLa (Cervical)G2/M arrest, increased apoptosis nih.gov
Imidazo[1,2-a]pyridine-2-amino-4H-pyran hybridsA549 (Lung)ROS-mediated apoptosis nih.gov
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)HCC827G2/M arrest nih.gov
Benzimidazole derivativesMDA-MB-231 (Breast), SKOV3 (Ovarian), A549 (Lung)Cell cycle arrest, apoptosis induction mdpi.com

Studies on Resistance Mechanisms (e.g., P-gp content)

Drug resistance remains a significant hurdle in cancer therapy, with efflux pumps like P-glycoprotein (P-gp) playing a crucial role. While specific studies on P-gp mediated resistance to this compound are not available, research on structurally related imidazoquinolines has shed light on this issue. Imiquimod (B1671794), an imidazoquinoline, has been identified as a substrate of P-gp. nih.gov Competitive efflux studies showed that imiquimod increases the retention of the known P-gp substrate Rhodamine 123 in multidrug-resistant (MDR) cancer cell lines, indicating that it is transported by P-gp. nih.gov Furthermore, prolonged exposure to certain kinase inhibitors can lead to an increase in P-gp expression. In the context of related imidazo-pyridazine based Pim1 kinase inhibitors, it was found that they could overcome ABCG2-mediated drug resistance, another important efflux pump. anu.edu.au These findings underscore the importance of considering efflux pump interactions in the development of imidazo-fused pyrimidine analogs as therapeutic agents.

Mechanistic Insights from Interdisciplinary Approaches (Computational and Experimental)

The elucidation of the precise mechanisms of action for biologically active compounds is a cornerstone of modern drug discovery. For analogs of this compound, a comprehensive understanding of their interactions at a molecular level is being achieved through the synergistic application of computational modeling and experimental validation. This integrated approach provides a more detailed and robust picture of how these molecules exert their therapeutic effects.

Computational techniques, such as molecular docking and Density Functional Theory (DFT), offer predictive insights into the binding modes and electronic properties of these analogs. These in silico methods are invaluable for identifying potential biological targets and for designing novel derivatives with enhanced activity and selectivity. Concurrently, experimental methodologies, including enzyme inhibition assays, X-ray crystallography, and various biological activity screenings, provide the tangible evidence required to validate and refine the computational models.

One of the most promising areas of investigation for this class of compounds is in the field of kinase inhibition. For instance, substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a significant target in cancer therapy. nih.gov The integration of computational and experimental data has been pivotal in understanding their mechanism of inhibition.

Further research has demonstrated the potential of imidazo[1,2-c]pyrimidine derivatives as inhibitors of Syk family kinases, which are crucial in allergic and autoimmune responses. nih.gov These studies underscore the versatility of the imidazo[1,2-c]pyrimidine scaffold in targeting different biological pathways. The combination of in vitro enzyme assays and in vivo animal models has been instrumental in validating the therapeutic potential of these compounds. nih.gov

Beyond kinase inhibition, the antioxidant and antibacterial properties of fused imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have also been explored. researchgate.net These studies often employ a combination of chemical assays to determine antioxidant capacity and microbiological assays to assess antibacterial efficacy, providing a broad overview of their potential therapeutic applications. researchgate.net

The following data tables summarize key findings from these interdisciplinary studies, highlighting the quantitative aspects of the biological activities of this compound analogs.

Table 1: Cyclin-Dependent Kinase 2 (CDK2) Inhibition by Imidazo[1,2-c]pyrimidin-5(6H)-one Analogs

CompoundModificationCDK2/cyclin E IC₅₀ (µM)Binding Affinity (ITC)Reference
3b Substituted at positions 2, 3, 6, or 8SubmicromolarDetermined nih.gov

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ITC: Isothermal Titration Calorimetry, a technique used to determine the thermodynamic parameters of interactions in solution.

Table 2: Syk Family Kinase Inhibition by Imidazo[1,2-c]pyrimidine Derivatives

CompoundSyk IC₅₀ (nM)ZAP-70 IC₅₀ (nM)In vivo Efficacy (PCA reaction)Reference
9f Potent InhibitionPotent InhibitionSuppression Observed nih.gov

Syk: Spleen tyrosine kinase. ZAP-70: Zeta-chain-associated protein kinase 70. PCA: Passive Cutaneous Anaphylaxis.

Table 3: Antioxidant and Antibacterial Activity of Fused Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives

CompoundAntioxidant Capacity (Assay Specific)Antibacterial Activity (MIC in µg/mL)Reference
2a Significant47.59 researchgate.net
3a Greater than 2a23.28 researchgate.net

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium.

The convergence of computational predictions and experimental observations, as illustrated in the studies above, is accelerating the development of novel this compound analogs with tailored biological activities. The detailed mechanistic understanding gained from these interdisciplinary approaches is crucial for the rational design of next-generation therapeutic agents.

Applications Research of Imidazo 1,2 C Pyrimidine 2,5 3h,6h Dione Scaffolds in Advanced Chemical Biology

Development of Imidazopyrimidine-Based Chemical Probes for Biological Systems

The development of chemical probes is essential for understanding the complex mechanisms of biological systems. The Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione scaffold offers a versatile platform for the design of such probes. Researchers have focused on modifying this core structure to incorporate reporter groups, such as fluorescent dyes or affinity tags, enabling the visualization and tracking of biological targets.

The strategic placement of functional groups on the imidazopyrimidine ring system allows for the attachment of these reporters without compromising the binding affinity of the molecule to its target. For instance, the nitrogen atoms in the pyrimidine (B1678525) ring can be alkylated with linkers that are subsequently coupled to fluorophores. These fluorescently labeled probes can then be used in techniques like fluorescence microscopy and flow cytometry to study the localization and dynamics of their protein targets within living cells.

Exploration of Imidazopyrimidine Scaffolds as Versatile Building Blocks for Novel Bioactive Compounds

The this compound core serves as a valuable starting point for the synthesis of a wide array of novel bioactive compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be systematically decorated with various substituents to explore chemical space and optimize biological activity.

The synthesis of derivatives often involves multi-component reactions, which allow for the rapid generation of a library of compounds with diverse functionalities. For example, the carbonyl groups at positions 2 and 5, as well as the nitrogen atoms at positions 3 and 6, are amenable to a variety of chemical transformations. These modifications can influence the molecule's solubility, cell permeability, and target-binding properties. The exploration of these derivatives has led to the identification of compounds with potential therapeutic applications.

Below is a table summarizing the key reactive sites on the this compound scaffold and the types of modifications that can be introduced:

PositionType of ModificationPotential Outcome
N-3Alkylation, AcylationAlteration of solubility and steric bulk
N-6Alkylation, ArylationModulation of electronic properties and target interactions
C-2 CarbonylThionation, ReductionIntroduction of new functional groups, changes in hydrogen bonding
C-5 CarbonylCondensation reactionsFormation of extended conjugated systems

Chemoinformatic Strategies for Library Design and Virtual Screening of Imidazopyrimidine Derivatives

Chemoinformatics plays a crucial role in modern drug discovery by enabling the rational design and screening of large compound libraries. For the this compound scaffold, chemoinformatic approaches are employed to predict the biological activities of virtual derivatives and to prioritize compounds for synthesis and experimental testing.

Virtual screening techniques, such as molecular docking, are used to simulate the binding of imidazopyrimidine derivatives to the active sites of target proteins. These computational models help in identifying key structural features required for potent and selective inhibition. Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a series of synthesized and tested compounds to build predictive models that correlate chemical structure with biological activity. These models guide the design of next-generation compounds with improved properties.

Integration of Imidazopyrimidine Moieties into Hybrid Heterocyclic Systems

To further expand the chemical diversity and biological activity of the this compound scaffold, researchers have explored its integration into more complex hybrid heterocyclic systems. This strategy involves fusing the imidazopyrimidine core with other heterocyclic rings, such as triazoles, oxadiazoles, or other pharmacologically relevant motifs.

The resulting hybrid molecules can exhibit unique pharmacological profiles, potentially acting on multiple biological targets or possessing novel mechanisms of action. The synthesis of these complex structures often requires multi-step synthetic routes and careful planning to ensure the desired regiochemistry and stereochemistry. The biological evaluation of these hybrid systems is an active area of research, with the aim of discovering new lead compounds for various diseases.

An example of this approach is the synthesis of triazolo-fused imidazopyrimidines, which have been investigated for their potential as kinase inhibitors. The triazole ring can provide additional hydrogen bonding interactions within the ATP-binding pocket of kinases, enhancing the potency and selectivity of the parent imidazopyrimidine scaffold.

Future Perspectives and Research Challenges in Imidazo 1,2 C Pyrimidine 2,5 3h,6h Dione Chemistry

Identification of Unexplored Synthetic Pathways and Methodological Enhancements

While established methods like the Chichibabin reaction provide a foundation for constructing imidazopyrimidine rings, the exploration of novel synthetic routes remains a critical endeavor. nih.govresearchgate.net The development of more efficient and environmentally benign methodologies is paramount. Recent advancements have focused on microwave-assisted synthesis, multicomponent reactions, and the use of solid supports like alumina, which can lead to higher yields, shorter reaction times, and simpler work-up procedures. rsc.orgnih.govtci-thaijo.org

Future synthetic explorations could focus on:

C-H Functionalization: Developing methods for the direct functionalization of carbon-hydrogen bonds on the imidazopyrimidine core, offering a more atom-economical approach to creating diverse derivatives. rsc.org

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of these compounds, which can offer better control over reaction parameters, improved safety, and easier scalability. mdpi.com

Green Catalysis: Investigating the use of novel, recyclable, and non-toxic catalysts to drive the synthesis, aligning with the principles of green chemistry. dergipark.org.tr

A review of synthetic approaches from 2000-2021 highlights various methods including one-pot reactions for tricyclic and tetracyclic derivatives and the synthesis of pyrazole-containing imidazopyrimidines. dergipark.org.trresearchgate.net

Discovery and Validation of Novel Biological Targets for Imidazopyrimidine Scaffolds

The imidazopyrimidine scaffold has already been associated with a range of biological targets, including protein kinases, which are crucial in cellular signaling pathways implicated in numerous diseases. nih.govrsc.org For instance, derivatives have been investigated as inhibitors of p38 MAP kinase for rheumatoid arthritis and as potential anticancer agents targeting kinases like those in the Raf pathway. nih.gov The imidazo[1,2-c]pyrimidin-5(6H)-one core, in particular, has been identified as a novel scaffold for cyclin-dependent kinase 2 (CDK2) inhibition. nih.gov

Future research should aim to:

Expand Target Space: Employ high-throughput screening and chemical proteomics to identify new protein targets for imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione derivatives.

Target Validation: Utilize techniques like RNA interference (RNAi) and CRISPR-Cas9 to validate the role of newly identified targets in disease pathology, ensuring that efforts are directed towards biologically relevant pathways. researchgate.net

Polypharmacology: Investigate the potential for "promiscuous" scaffolds that can interact with multiple targets, a concept gaining traction in the development of treatments for complex diseases. nih.gov Conversely, designing highly selective compounds for specific targets remains a key objective to minimize off-target effects. nih.gov

Chemogenomic profiling in yeast has demonstrated that even subtle structural changes in imidazopyrimidine compounds can dramatically alter their intracellular targets and mechanisms of action, highlighting the rich potential for discovering novel biological activities. nih.gov For example, one derivative was found to affect mitochondrial function, while a closely related compound acted as a DNA damaging agent. nih.gov

Advancements in Integrating High-Throughput Synthesis with Computational Design

The synergy between high-throughput synthesis (HTS) and computational chemistry offers a powerful paradigm for accelerating the drug discovery process. By rapidly generating large libraries of this compound analogs and predicting their biological activities and pharmacokinetic properties in silico, researchers can more efficiently navigate the vast chemical space.

Key areas for advancement include:

Automated Synthesis: Developing robotic platforms for the automated synthesis and purification of imidazopyrimidine libraries, enabling the rapid generation of compounds for screening.

In Silico Screening: Employing molecular docking, quantum mechanics-based scoring, and molecular dynamics simulations to predict the binding affinities and modes of interaction of virtual compounds with their biological targets. nih.govresearchgate.net This allows for the prioritization of the most promising candidates for synthesis and biological evaluation. researchgate.net

ADMET Prediction: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives early in the design phase, helping to identify and mitigate potential liabilities. nih.govresearchgate.netresearchgate.net

Recent studies have successfully used molecular docking and DFT (Density Functional Theory) calculations to investigate the potential of imidazopyrimidine derivatives as antiviral agents and to understand their structure-activity relationships. researchgate.netnih.gov

Addressing Research Gaps for a Comprehensive Understanding of Imidazopyrimidine Properties and Reactivity

Despite significant progress, several knowledge gaps remain in our understanding of the fundamental properties and reactivity of the this compound system. A more profound comprehension in these areas is crucial for the rational design of new derivatives with improved properties.

Future research should focus on:

Detailed Mechanistic Studies: Elucidating the precise mechanisms of key synthetic reactions to enable better control and optimization. nih.govresearchgate.net

Physicochemical Property Profiling: Systematically characterizing the solubility, stability, and other physicochemical properties of a diverse set of imidazo[1,2-c]pyrimidine-2,5(3H,6H)-diones to build predictive models.

Quantum Chemical Analysis: Using advanced computational methods to explore the electronic structure, aromaticity, and reactivity of the heterocyclic core, providing insights that can guide synthetic efforts and the design of molecules with specific electronic properties. researchgate.net

Structure-Property Relationships: Establishing clear correlations between the three-dimensional structure of these compounds and their observed physical and biological properties.

By systematically addressing these research gaps, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of novel therapeutics and other valuable chemical entities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using precursors like aminopyrimidines and carbonyl-containing reagents under acidic or catalytic conditions. To ensure purity, employ column chromatography for separation, followed by HPLC (High-Performance Liquid Chromatography) with UV detection. Confirm structural integrity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) . For heterocyclic analogs, protocols from related imidazo-pyrimidine derivatives (e.g., 3-Chloropyrazolo[1,5-a]pyrimidine-5,7-dione) suggest refluxing in polar aprotic solvents like DMF with catalysts such as p-toluenesulfonic acid .

Q. Which spectroscopic and computational tools are critical for characterizing this compound?

  • Methodological Answer : Combine FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) and X-ray crystallography for unambiguous structural confirmation. Computational methods like DFT (Density Functional Theory) optimize molecular geometry and predict electronic properties. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets, as demonstrated in studies on imidazo-pyridine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer : Use factorial design (e.g., 2k^k factorial experiments) to test variables like temperature, solvent polarity, and catalyst loading. For example, a study on imidazo[1,2-a]pyridine synthesis achieved 85% yield by optimizing Pd-catalyzed cross-coupling at 80°C in DMSO . Statistical tools (ANOVA) identify significant factors. Process simulation software (e.g., COMSOL Multiphysics) models heat/mass transfer in reactors .

Q. What computational strategies resolve contradictions in reported biological activities of Imidazo[1,2-c]pyrimidine derivatives?

  • Methodological Answer : Apply meta-analysis to reconcile divergent data. For instance, discrepancies in kinase inhibition assays may arise from varying assay conditions (e.g., ATP concentration). Use molecular dynamics simulations (e.g., GROMACS) to study protein-ligand interactions under physiological conditions. Validate hypotheses via free-energy perturbation (FEP) calculations .

Q. How to design experiments to probe the catalytic mechanism of this compound in asymmetric synthesis?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and Hammett plots to elucidate rate-determining steps. Isotopic labeling (e.g., 13^{13}C or 15^{15}N) tracks atom transfer pathways. In situ FT-IR or Raman spectroscopy monitors intermediate formation. Reference reactor design principles (e.g., plug-flow vs. batch reactors) for scalability .

Q. What role does AI-driven automation play in accelerating the discovery of novel Imidazo[1,2-c]pyrimidine-based therapeutics?

  • Methodological Answer : Implement machine learning (ML) models trained on PubChem or ChEMBL datasets to predict bioactivity and ADMET properties. Autonomous labs integrate robotic synthesis with real-time LC-MS analysis, as seen in AI-optimized workflows for imidazo-pyrimidine analogs . Generative adversarial networks (GANs) propose novel scaffolds with enhanced target specificity .

Data Management & Validation

Q. How to ensure reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use electronic lab notebooks (ELNs) like LabArchives for traceability. Validate synthetic protocols via inter-laboratory comparisons and publish raw spectral data in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.